Menthyl salicylate

Description

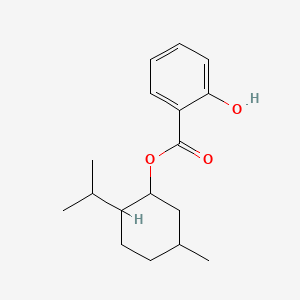

Structure

3D Structure

Properties

Key on ui mechanism of action |

Menthol dilates the blood vessels causing a sensation of coldness, followed by an analgesic effect. Menthol also acts as a penetration enhancer, increasing the penetration of drugs when applied on the skin, to give a faster onset of action. Methyl salicylate is a salicylic acid derivative, and when combined with menthol, produces menthyl salicylate. Salicylates inhibit cyclooxygenase, thereby reducing the formation of prostaglandins, and cause platelet dysfunction Methyl salicylate is used topically as a counter-irritant. Upon application, it is absorbed through the skin and is applied for the relief of pain in rheumatic conditions and painful muscle or joints. The menthol dilates blood vessels, why the salicylate portion provides a topical anesthetic and analgesic action on the affected area. The cooling and warning action may interfere with the transmission of pain signals through nerves. |

|---|---|

CAS No. |

89-46-3 |

Molecular Formula |

C17H24O3 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxybenzoate |

InChI |

InChI=1S/C17H24O3/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16,18H,8-10H2,1-3H3/t12-,13+,16-/m1/s1 |

InChI Key |

SJOXEWUZWQYCGL-DVOMOZLQSA-N |

SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2O)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C |

boiling_point |

186 |

Other CAS No. |

89-46-3 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Menthyl Salicylate

Esterification Reactions for Menthyl Salicylate (B1505791) Formation

The formation of menthyl salicylate is primarily achieved through esterification, a fundamental reaction in organic synthesis. This section details the various strategies employed to produce this compound.

Transesterification Routes from Methyl Salicylate and Menthol (B31143)

Transesterification is a common and effective method for the synthesis of this compound. This process involves the reaction of methyl salicylate with menthol, leading to the formation of this compound and methanol (B129727) as a byproduct. google.comgoogle.com This approach is often preferred over direct esterification of salicylic (B10762653) acid, especially for larger-scale production, as the reaction can proceed with higher yields and at a more favorable rate. google.com

Catalytic Systems and Reaction Conditions

The transesterification reaction is typically catalyzed to enhance its efficiency. A variety of catalysts can be employed, with their selection influencing reaction conditions and outcomes.

Base Catalysts: Basic catalysts have been shown to be highly effective. For instance, in the synthesis of isoamyl salicylate, a related ester, basic catalysts like calcium hydroxide (B78521) (Ca(OH)2), sodium methoxide (B1231860) (MeONa), and lithium hydroxide (LiOH) demonstrated significant catalytic activity. scilit.comtandfonline.com Anhydrous potassium carbonate is another base catalyst used in the synthesis of this compound. google.com

Acid Catalysts: While less common for transesterification, acid catalysts are also utilized. For example, titanium isopropoxide has been used as a transesterification catalyst. google.com

Reaction Conditions: The reaction is typically conducted at elevated temperatures, often in the range of 145-175°C, under reflux to drive the reaction to completion by removing the methanol byproduct. google.com The molar ratio of reactants and the amount of catalyst are critical parameters that are optimized to maximize the yield.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a significant advancement in the production of this compound, offering a more efficient alternative to conventional heating methods. google.comresearchgate.net This technique utilizes microwave radiation to heat the reactants uniformly, which can lead to a reduction in reaction time and energy consumption. google.com

Precursor Synthesis: Methyl Salicylate

Esterification of Salicylic Acid with Methanol

Methyl salicylate is commercially produced through the Fischer esterification of salicylic acid with methanol. wikipedia.orgivypanda.com This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid. ivypanda.comgoogle.com The process involves heating a mixture of salicylic acid, methanol, and the acid catalyst under reflux. ivypanda.comgoogle.com The reaction is a condensation reaction, where a molecule of water is eliminated for each molecule of ester formed. ivypanda.com

The mechanism involves the protonation of the carbonyl group of salicylic acid by the catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. ivypanda.com

Process Optimization in Methyl Salicylate Production

Significant research has been dedicated to optimizing the production of methyl salicylate to improve yield, reduce reaction times, and employ more environmentally friendly methods.

Catalyst Development: Various catalytic systems have been explored to replace traditional homogeneous catalysts like sulfuric acid. Heterogeneous catalysts, such as cation-exchange resins modified with cerium(IV) ions and sulfated iron oxide-zirconia, have shown high catalytic activity and selectivity for methyl salicylate. researchgate.netkozmetikpusula.com These solid acid catalysts offer advantages in terms of separation and reusability. preprints.org

Reaction Conditions: The optimization of reaction parameters such as temperature, reaction time, and the molar ratio of reactants is crucial. For instance, with a Ce(SO₄)₂/001x7 catalyst, a salicylic acid conversion of 93.3% was achieved at 368 K after 12 hours. researchgate.net

Microwave-Assisted Synthesis: Similar to the synthesis of this compound, microwave irradiation has been effectively used to accelerate the esterification of salicylic acid with methanol, leading to commendable yields in a significantly shorter time frame compared to conventional heating. researchgate.netgoogle.com

Integrated Processes: The use of pervaporation coupled with a batch reactor has been investigated to improve process efficiency by continuously removing the water byproduct, thereby shifting the reaction equilibrium towards the product and reducing the processing time. njit.edu

Theoretical and Computational Chemistry of Salicylate Esters with Relevance to Menthyl Salicylate

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for investigating the electronic structure, stability, and spectroscopic properties of molecules like salicylate (B1505791) esters. rsc.org Methodologies such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are central to these computational studies. chalcogen.roresearchgate.net

Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) Methodologies

The theoretical study of salicylate esters, particularly the model compound methyl salicylate, frequently employs both Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods. chalcogen.roresearchgate.netresearchgate.net These computational approaches are used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties. chalcogen.roresearchgate.net

The HF method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it provides a good starting point, it does not fully account for electron correlation, which is the interaction between electrons. researchgate.net

DFT, on the other hand, is a method that includes electron correlation by calculating the electron density of a system. researchgate.net Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 are commonly used for salicylate esters because they offer a balance of computational cost and accuracy, often providing results that align well with experimental data for molecular structure and vibrational spectra. chalcogen.roresearchgate.netresearchgate.netacs.org For instance, studies on methyl salicylate have shown that DFT methods can satisfactorily predict NMR properties and vibrational frequencies. chalcogen.roresearchgate.net The inclusion of electron correlation in DFT is crucial for accurately describing systems with intramolecular hydrogen bonds, a key feature of salicylates. researchgate.net Time-dependent DFT (TD-DFT) is further employed to investigate excited-state properties, such as absorption and fluorescence spectra, which are important for understanding processes like excited-state intramolecular proton transfer (ESIPT). aip.orgnih.gov

Basis Set Selection and Computational Model Parameters

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. computationalscience.org For salicylate esters, split-valence basis sets from the Pople family are frequently utilized. computationalscience.org

Initial geometry optimizations may start with a smaller basis set like STO-3G or 3-21G. computationalscience.orghi.is However, for more accurate results, larger, more flexible basis sets are required. Studies on methyl salicylate often use the 6-311+G(d,p) basis set. chalcogen.roresearchgate.net This notation indicates a triple-split valence basis set, augmented with diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively. These additions are critical for accurately describing the diffuse electron density of anions and the subtle changes in electron distribution due to hydrogen bonding and molecular interactions. crystalsolutions.eu Other basis sets like 6-31G* and various larger sets such as 6-311++G(3d,3p) have also been employed to refine calculations of structure and energy. researchgate.netresearchgate.netaip.org

The selection of the computational model involves pairing a theoretical method with a suitable basis set. The choice represents a trade-off between accuracy and computational expense. computationalscience.org

Table 1: Common Computational Models Used for Salicylate Ester Analysis

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| Hartree-Fock (HF) | 6-311+G(d,p) | Geometry Optimization, Vibrational Frequencies | chalcogen.roresearchgate.net |

| Hartree-Fock (HF) | 6-31G* | Vibrational Wavenumber Computation | researchgate.net |

| DFT/B3LYP | 6-311+G(d,p) | Geometry Optimization, NMR Properties, Vibrational Frequencies | chalcogen.roresearchgate.net |

| DFT/B3PW91 | 6-311++G(3d,3p) | Ground and Excited State Structures, Energetics | researchgate.netaip.org |

| TD-DFT | Various | Excited State Properties, Absorption/Fluorescence Spectra | aip.orgnih.gov |

Molecular Structure, Conformation, and Isomerism

The biological and chemical properties of salicylate esters are intrinsically linked to their three-dimensional structure, including their conformation, the presence of intramolecular interactions, and the potential for isomerism. Computational methods are essential for exploring these structural facets.

Conformational Analysis and Potential Energy Surfaces

Salicylate esters can exist in multiple conformations due to the rotation around single bonds, primarily the C-C bond connecting the carboxylate group to the phenyl ring and the C-O bond of the ester group. Computational studies on methyl salicylate have identified several stable isomers. researchgate.netnih.govgmu.eduacs.org The most stable form is typically the one that allows for the formation of an intramolecular hydrogen bond. nih.gov

Potential energy surface (PES) calculations map the energy of the molecule as a function of its geometry, for example, by varying specific dihedral angles. These calculations are crucial for identifying stable conformers (local minima on the PES) and the energy barriers for interconversion between them (saddle points or transition states). acs.org For methyl salicylate, the energy barrier for rotation from the most stable hydrogen-bonded form (ketoB) to its rotamer (ketoA) has been calculated to be approximately 12.4-15.5 kcal/mol (0.54-0.67 eV), indicating that the hydrogen-bonded conformer is significantly more stable under normal conditions. acs.orgnih.gov The PES also helps in understanding dynamic processes like excited-state intramolecular proton transfer (ESIPT), revealing the energy landscape along the proton transfer coordinate. pku.edu.cnresearchgate.net

Intramolecular Hydrogen Bonding Interactions

A defining structural feature of ortho-hydroxy substituted benzoyl compounds like menthyl salicylate is the strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the ester group. chalcogen.roresearchgate.net This interaction significantly influences the molecule's conformation, stability, and spectroscopic properties. pku.edu.cn

Quantum chemical calculations confirm the presence and strength of this hydrogen bond. researchgate.netnih.gov Methods like DFT and ab initio calculations can precisely determine the geometric parameters associated with the hydrogen bond, such as the H···O distance and the O-H···O angle. researchgate.net The strength of this bond in salicylic (B10762653) acid has been computationally estimated to be around 10.5 kcal/mol. researchgate.net The IMHB is shown to be strengthened in the first excited state, a phenomenon that facilitates the ESIPT process. nih.gov This strengthening is evidenced by changes in calculated vibrational frequencies and bond lengths upon electronic excitation. nih.gov The presence of the IMHB is critical for the photophysical behavior observed in many salicylates. aip.orgnih.gov

Isomeric and Tautomeric Forms (e.g., ketoB, enol, ketoA isomers of methyl salicylate)

Computational studies have extensively investigated the isomerism and tautomerism in methyl salicylate, which serves as a model for larger esters like this compound. researchgate.netaip.orgnih.gov The most stable ground-state isomer is the intramolecularly hydrogen-bonded form, often referred to as the ketoB isomer. researchgate.netnih.govacs.org

Rotation around the C-C bond can lead to a less stable rotamer, ketoA , where the ester group is oriented away from the hydroxyl group. researchgate.netacs.org In addition to these conformational isomers, tautomeric forms can exist. Through proton transfer from the hydroxyl group to the carbonyl oxygen, an enol tautomer can be formed. researchgate.netaip.org While the enol form is less stable than the ketoB form in the ground state, it plays a crucial role in the excited state. aip.orgaip.org

DFT calculations have been used to determine the relative energies and stabilities of these isomers. researchgate.netgmu.eduacs.org Studies have confirmed that six isomers of methyl salicylate are stable in their ground states, with ketoB being the global minimum. researchgate.net The enol form is calculated to be significantly higher in energy in the ground state, but the energy landscape changes dramatically in the excited state, where a double-well potential allows for the population of the enol tautomer following photoexcitation, leading to the dual fluorescence characteristic of these compounds. aip.orgresearchgate.net

Table 2: Investigated Isomers of Methyl Salicylate

| Isomer/Tautomer | Description | Relative Stability (Ground State) | Reference |

|---|---|---|---|

| ketoB | Intramolecular hydrogen bond present. Most stable conformer. | Global Minimum | researchgate.netnih.govacs.org |

| ketoA | Rotamer of ketoB; no intramolecular hydrogen bond. | Higher energy than ketoB. | researchgate.netnih.govacs.org |

| enol | Tautomer formed by intramolecular proton transfer. | Higher energy than ketoB. | researchgate.netaip.org |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methyl salicylate |

| Salicylic acid |

| Homothis compound |

| Acetylsalicylic acid (Aspirin) |

| Methyl 3-nitrosalicylate |

| Methyl 5-nitrosalicylate |

| 2-hydroxythiobenzoic acid |

| 2-hydroxythionobenzoic acid |

| 2-hydroxydithiobenzoic acid |

| Salicylamide |

Prediction and Interpretation of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable for predicting and interpreting the spectroscopic properties of salicylates. These methods allow for the calculation of vibrational frequencies, electronic transitions, and NMR parameters with a high degree of accuracy.

Theoretical vibrational analysis is crucial for assigning the complex features observed in experimental infrared (IR) spectra. DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), have been successfully employed to predict the vibrational frequencies of methyl salicylate. chalcogen.roresearchgate.net To improve the agreement with experimental data, calculated frequencies are often scaled by empirical factors (e.g., 0.964 for B3LYP/6-311+G(d,p)) to account for anharmonicity and other systematic errors. researchgate.net

Studies on methyl salicylate show excellent correlation between theoretical predictions and experimental IR spectra. chalcogen.ronih.gov Key vibrational modes of the salicylate group are well-reproduced. For instance, the O-H stretching vibration of the phenolic group, involved in the intramolecular hydrogen bond, is calculated at around 3262 cm⁻¹, which aligns with experimental observations. gmu.edu The carbonyl (C=O) stretching mode is theoretically found around 1692 cm⁻¹ (B3LYP) and experimentally at 1682 cm⁻¹ in the IR spectrum. chalcogen.ro The vibrations of the aromatic ring and the C-O ester linkages are also accurately predicted. chalcogen.roresearchgate.net

While this data is for methyl salicylate, it provides a robust foundation for understanding the spectrum of this compound. The fundamental vibrations of the salicylate ring and the hydrogen-bonded functional groups would be largely conserved. The menthyl group would introduce additional C-H stretching and bending modes, primarily in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Methyl Salicylate Calculations performed using DFT (B3LYP/6-311+G(d,p)) and Hartree-Fock (HF/6-311+G(d,p)) methods.

| Vibration Mode | Assignment | Experimental IR chalcogen.ro | Calculated (B3LYP) chalcogen.ro | Calculated (HF) chalcogen.ro |

| O-H stretch | Phenolic OH | ~3200 gmu.edu | 3262 gmu.edu | 3387 gmu.edu |

| C-H stretch | Aromatic Ring | 3073, 3004 | 3129, 3111, 3092, 3015 | 3217, 3204, 3190, 3175 |

| C=O stretch | Ester Carbonyl | 1682 | 1692 | 1651 |

| C=C stretch | Aromatic Ring | 1616, 1586, 1488 | 1613, 1490, 1459 | 1679, 1586, 1573 |

| C-O stretch | Ester | 1255 | 1214 | 1297 |

| C-H in-plane bend | Aromatic Ring | 1218, 1137, 1034 | 1204, 1129, 1030 | 1267, 1170, 1070 |

The photophysical characteristics of salicylates, particularly their dual fluorescence, are a direct consequence of their electronic structure. Time-dependent DFT (TD-DFT) and Configuration Interaction Singles (CIS) are common methods used to calculate the electronic absorption and emission spectra. chalcogen.roaip.org

Theoretical calculations for methyl salicylate predict an absorption maximum that corresponds to the experimentally observed S₀→S₁ (π→π*) transition. chalcogen.roiitk.ac.in For example, TD-DFT calculations on the lowest energy isomer (often termed ketoB) show this transition gives rise to absorption in the near-UV range. aip.orgscispace.com

Upon excitation, the molecule can relax via two primary pathways. It can fluoresce from the initially excited state, or it can undergo Excited State Intramolecular Proton Transfer (ESIPT) to form a tautomer, which then fluoresces at a longer wavelength. aip.orgnih.gov This results in the characteristic dual emission. Calculations confirm the existence of a double minimum on the excited-state potential energy surface, corresponding to the initial form and the proton-transferred enol tautomer. aip.org The calculated emission from the initial ketoB form is in the near-UV (~340 nm), while the emission from the enol tautomer is in the blue region (~450 nm), which agrees well with experimental observations. aip.orgscispace.com

The solvent environment can influence the spectra, with computational models using both implicit and explicit solvation approaches to capture these effects. researchgate.netrsc.org

Table 2: Calculated Electronic Transitions for Methyl Salicylate Isomers Calculations performed using TD-DFT methods.

| Isomer / Tautomer | State Transition | Calculated Wavelength (nm) aip.org | Experimental Emission (nm) aip.org |

| ketoB (Initial Form) | S₁ → S₀ (Fluorescence) | ~340 | ~340 |

| enol (ESIPT Tautomer) | S₁ → S₀ (Fluorescence) | ~450 | ~450 |

| ketoB (Initial Form) | T₁ → S₀ (Phosphorescence) | ~450 | - |

Theoretical calculations are highly effective in predicting ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation and assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT (B3LYP), is the standard for accurate NMR parameter prediction. chalcogen.roresearchgate.net

Studies on methyl salicylate have shown that this approach provides satisfactory results that compare well with experimental data. chalcogen.ro The calculations accurately reproduce the chemical shifts for the aromatic protons and carbons, as well as those for the methyl ester group. chalcogen.roresearchgate.net A key feature in the ¹H NMR spectrum of salicylates is the significant downfield shift of the phenolic hydroxyl proton (observed experimentally around 10.7 ppm for methyl salicylate), which is a direct result of the strong intramolecular hydrogen bond to the carbonyl oxygen. docbrown.info This feature is well-captured by computational models.

For this compound, the predicted chemical shifts for the salicylate ring protons and carbons would be very similar to those calculated for methyl salicylate. The computational analysis would be most valuable in helping to assign the complex, overlapping signals of the ten non-equivalent protons of the menthyl group in the aliphatic region of the ¹H NMR spectrum.

Table 3: Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for Methyl Salicylate Calculations performed using the GIAO method at the B3LYP/6-311+G(d,p) level.

| Atom Position | Experimental ¹³C chalcogen.ro | Calculated ¹³C chalcogen.ro | Atom Position | Experimental ¹H docbrown.info | Calculated ¹H chalcogen.ro |

| C=O | 170.8 | 170.1 | OH | 10.74 | 10.81 |

| C-OH | 161.7 | 162.5 | H6 | 7.81 | 7.74 |

| C-CO | 112.9 | 113.8 | H4 | 7.43 | 7.39 |

| C4 | 136.1 | 135.5 | H5 | 6.97 | 6.89 |

| C6 | 130.2 | 129.8 | H3 | 6.97 | 6.81 |

| C5 | 119.4 | 118.9 | O-CH₃ | 3.92 | 3.85 |

| C3 | 117.8 | 117.1 | |||

| O-CH₃ | 52.4 | 51.7 |

Computational Electronic Absorption and Emission Spectra

Photophysical Mechanisms and Excited State Dynamics

The defining photophysical characteristic of this compound and related compounds is the ultra-fast deactivation of absorbed UV energy, a process governed by excited-state dynamics.

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process that provides an efficient non-radiative decay channel for dissipating potentially harmful UV radiation. nih.govrsc.org First identified in salicylic acid and methyl salicylate, this mechanism involves the transfer of the phenolic proton to the carbonyl oxygen upon electronic excitation. iitk.ac.innih.gov

Computational studies have elucidated the underlying potential energy surfaces. In the electronic ground state (S₀), the molecule exists in a single potential well, corresponding to the "keto" or "enol" form where the proton is on the phenolic oxygen. iitk.ac.inacs.org However, upon excitation to the first singlet excited state (S₁), the potential energy surface changes dramatically, exhibiting a double well. aip.orgacs.org This allows the proton to transfer to the carbonyl oxygen, forming a transient tautomer. This transfer is extremely fast, occurring on a femtosecond timescale. nih.gov The reaction coordinate is not merely the movement of the proton but is a multidimensional process that also involves significant rearrangement of the heavier atoms in the molecular framework. nih.gov

This ESIPT mechanism is responsible for the dual fluorescence observed in many salicylates. researchgate.net Emission can occur from the initially excited local excited (LE) state, typically in the UV region, and also from the relaxed proton-transferred tautomer state, which emits at a lower energy (longer wavelength, e.g., in the blue-violet region), resulting in a large Stokes shift. aip.orgiitk.ac.in

Computational chemistry provides detailed information on the energies and structures of the excited states that govern the photophysical pathways. Calculations for methyl salicylate show that the lowest energy isomer (ketoB) can be excited to its first singlet (S₁) and triplet (T₁) states. aip.orgacs.org Following excitation to the S₁ state, the molecule can either fluoresce or undergo intersystem crossing to the triplet manifold (T₁ state).

The ESIPT process also occurs on the triplet state potential energy surface. The T₁ state of the initial ketoB form can decay via phosphorescence or undergo proton transfer to the T₁ state of the enol tautomer. aip.org The calculated energy of the T₁ state is significantly lower than the S₁ state. For instance, in methyl salicylate, the T₁ state of the ketoB isomer gives rise to a calculated phosphorescence at approximately 450 nm. aip.org

The geometries of the molecules are also altered in the excited state. Upon excitation and proton transfer, bond lengths and angles adjust to accommodate the new electronic distribution. aip.org For example, in the enol tautomer, the C=O bond lengthens, taking on more single-bond character, while the phenolic C-O bond shortens. These structural changes are critical to the stabilization of the excited-state tautomer. aip.org The study of these excited state energetics and geometries is fundamental to understanding the high photostability of salicylate-based UV filters. researchgate.net

Franck-Condon Vibrational Overlap and Dual Fluorescence Phenomena

The fluorescence properties of salicylate esters are a subject of significant scientific interest, primarily due to the phenomenon of dual fluorescence, which is explained by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. mdpi.comnih.gov Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. researchgate.net In their ground state, molecules like Methyl Salicylate exist predominantly in a "ketoB" form, which features an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. researchgate.netresearchgate.net

Following photoexcitation, a rapid, barrierless (or low-barrier) proton transfer occurs along this hydrogen bond, converting the molecule from the excited ketoB* form to an excited "enol" tautomer*. researchgate.netresearchgate.netacs.org This process creates two distinct fluorescent species. The dual fluorescence arises from:

A near-UV emission from the locally excited ketoB* form. researchgate.netaip.org

A blue-shifted emission with a large Stokes shift from the relaxed enol* tautomer. researchgate.netaip.org

Theoretical calculations using time-dependent density functional theory (TDDFT) confirm the existence of a double-well potential energy surface in the excited state, corresponding to the ketoB* and enol* forms. researchgate.netaip.orgnih.gov The asymmetry of this double well, with a significant energy barrier for the reverse (enol* to ketoB*) ESIPT, is responsible for the observable dual emission. researchgate.net When the enol tautomer fluoresces and returns to the ground state, a barrier-less back-proton transfer readily repopulates the original, stable ketoB ground state. researchgate.netnih.gov

The Franck-Condon principle, which states that electronic transitions occur much more rapidly than nuclear motion, is crucial in this context. msu.edu The transition from the ground electronic state to the excited state is "vertical," meaning the nuclear geometry does not change during the excitation. msu.edu The subsequent vibrational relaxation and the ESIPT process lead to the dual emission. The Franck-Condon vibrational overlap, calculated between the vibrational wavefunctions of the ground and excited states, accounts for the characteristic broadening of the two fluorescence bands observed experimentally. researchgate.netaip.orgdntb.gov.ua

The efficiency of the ESIPT process can be influenced by the nature of the ester substituent. For instance, studies comparing Methyl Salicylate with tert-Butyl Salicylate have shown that the proton transfer efficiency is approximately 40% lower in the bulkier tert-butyl ester, suggesting that steric hindrance from larger alkyl groups, such as the menthyl group, could similarly modulate the fluorescence properties. researchgate.net Furthermore, the solvent environment plays a critical role; polar solvents can influence the barrier height for the ESIPT reaction, and intermolecular hydrogen bonding with protic solvents can either facilitate or preclude the proton transfer, thereby affecting the relative intensities of the dual fluorescence bands. nih.gov

Thermochemical and Reaction Kinetics Studies

Computational chemistry provides powerful tools for understanding the stability, reactivity, and transformation of molecules like salicylate esters. Through methods such as Density Functional Theory (DFT), key thermochemical data and reaction energetics can be calculated.

Standard thermodynamic functions, including heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), are essential for predicting the stability and equilibrium of chemical systems. These values have been calculated for Methyl Salicylate at various temperatures using DFT (B3LYP/6-311+G(d,p)) methods, based on vibrational analysis and statistical thermodynamics. chalcogen.roresearchgate.net These calculations provide a theoretical basis for understanding the compound's thermal properties. While direct calculations for this compound are not as readily available, the data for Methyl Salicylate serves as a valuable reference for the salicylate moiety.

Table 1: Calculated Thermodynamic Properties for Methyl Salicylate chalcogen.roresearchgate.net

| Temperature (K) | C°p,m (J·mol⁻¹·K⁻¹) | S°m (J·mol⁻¹·K⁻¹) | H°m (kJ·mol⁻¹) |

|---|---|---|---|

| 100.00 | 95.53 | 315.75 | 10.08 |

| 200.00 | 150.37 | 385.95 | 22.58 |

| 298.15 | 216.54 | 456.97 | 40.35 |

| 300.00 | 217.89 | 458.32 | 40.75 |

| 400.00 | 287.03 | 531.08 | 65.97 |

| 500.00 | 344.51 | 601.59 | 97.66 |

| 600.00 | 389.58 | 668.32 | 134.46 |

The reactivity of salicylate esters is often centered on the ester group. Classic reactions include Fischer-Tropsch esterification, where salicylic acid reacts with an alcohol in the presence of an acid catalyst, and the reverse reaction, hydrolysis. msu.edu Computational models of these reactions help elucidate the mechanism, which proceeds via a nucleophilic acyl substitution pathway. The acid catalyst functions by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and lowering the activation energy of the transition state.

More complex reaction pathways have also been studied computationally. For example, the atmospheric degradation of Methyl Salicylate initiated by chlorine radicals has been modeled. rsc.org These studies map out the relative energy profile, identifying intermediates and transition states for hydrogen atom abstraction from the aromatic ring.

Furthermore, the hydrogenation of esters, a fundamentally important industrial reaction, has been modeled using Methyl Acetate as a substrate, which is relevant to the reactivity of the ester functional group in salicylates. DFT calculations on a ruthenium-catalyzed hydrogenation revealed a six-membered ring transition state. The rate-determining step was found to be the transfer of a Ru-H/N-H pair to the carbonyl group, with a calculated free energy barrier of 22.3 kcal/mol. acs.orgscholaris.ca Such computational approaches are invaluable for understanding catalyst function and reaction mechanisms. For this compound, the bulky menthyl group would be expected to introduce significant steric hindrance, likely increasing the energy barrier for reactions involving nucleophilic attack at the carbonyl carbon compared to Methyl Salicylate.

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org

For Methyl Salicylate, DFT calculations have been used to analyze the FMOs. chalcogen.roresearchgate.net

HOMO : The highest occupied molecular orbital is primarily composed of p-atomic orbitals and is delocalized mainly on the phenyl ring and the hydroxyl group. chalcogen.ro This orbital acts as the electron donor in reactions.

LUMO : The lowest unoccupied molecular orbital is also delocalized across the phenyl ring and the carbonyl group of the ester. chalcogen.roresearchgate.net This orbital acts as the electron acceptor.

The distribution of these orbitals indicates that the benzene (B151609) ring is a primary site for reactivity, particularly for electrophilic attack. rsc.org The HOMO-LUMO energy gap calculated for Methyl Salicylate is significant, indicating a relatively stable molecule. ijcrt.org Electronic transitions, such as those observed in UV-Vis spectroscopy, are mainly described as π-π* transitions corresponding to the promotion of an electron from the HOMO to the LUMO. chalcogen.ro This analysis provides a fundamental understanding of the electronic structure and reactivity that is broadly applicable to other salicylate esters, including this compound, where the core electronic properties are dominated by the salicylate functional group.

Environmental Chemistry and Degradation Pathways of Salicylate Esters

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds. For salicylate (B1505791) esters, key abiotic pathways include hydrolysis, phototransformation, and atmospheric oxidation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis of salicylate esters is significantly influenced by pH. Generally, the hydrolysis of esters is catalyzed by both acids and bases. ucsb.edu

For methyl salicylate, hydrolysis is expected in water, with the rate increasing at more alkaline pH levels. epa.goveuropa.eu At a pH of 7.5, the hydrolysis half-life of methyl salicylate is estimated to be 14.1 days. epa.govjanusfiresystems.com In contrast, under acidic conditions, such as those found in the stomach, aspirin (B1665792) (acetylsalicylic acid), another salicylate ester, is more stable. sciforum.net Studies on acetylsalicylic acid have shown that as the pH increases, the concentration of its hydrolysis product, salicylic (B10762653) acid, also increases, indicating that the ester is less stable in more basic conditions. sciforum.net This pH-dependent hydrolysis is a critical factor in determining the environmental persistence of salicylate esters. ucsb.edusciforum.net The hydrolysis of methyl salicylate results in the formation of salicylic acid and methanol (B129727). europa.euchula.ac.th

Interactive Table: Hydrolysis Data of Salicylate Esters

| Compound | pH | Temperature (°C) | Half-life | Products |

| Menthyl Salicylate | 7.5 | Not Specified | 14.1 days (estimated) | Salicylic Acid, Methanol |

| Acetylsalicylic Acid | 2.0 | 60 | Slower hydrolysis | Salicylic Acid, Acetic Acid |

| Acetylsalicylic Acid | 10.0 | 60 | Accelerated hydrolysis | Salicylic Acid, Acetic Acid |

Phototransformation, or photodegradation, is the alteration of a chemical substance by light. Salicylate esters can undergo direct photolysis, a process where the molecule itself absorbs light energy, leading to its breakdown.

Methyl salicylate absorbs UV radiation at wavelengths greater than 290 nm, which suggests it may undergo direct photolysis under environmental conditions. epa.govjanusfiresystems.com One study reported a photolysis half-life of 48 minutes for methyl salicylate. epa.gov The UV absorption maximum for methyl salicylate in a methanol solution is 305 nm, further indicating its potential for direct photolysis. europa.eu The photophysics of methyl salicylate involves an excited-state intramolecular proton transfer (ESIPT), which is a key step in its photochemical pathway. nih.govaip.orgresearchgate.net This process leads to the formation of different tautomers and contributes to the compound's fluorescence and degradation. nih.gov

In the atmosphere, salicylate esters are subject to oxidation by various reactive species, which is a primary degradation pathway. The most significant of these are hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), ozone (O3), and chlorine atoms (Cl•).

The reaction of methyl salicylate with photochemically-produced hydroxyl radicals is a key atmospheric degradation process. epa.govjanusfiresystems.com The estimated atmospheric half-life of methyl salicylate due to reaction with •OH radicals is approximately 1.4 days. janusfiresystems.com Theoretical studies have investigated the mechanisms of these reactions, which can involve both H-atom abstraction from the hydroxyl group and electrophilic addition of the •OH radical to the aromatic ring. researchgate.netresearchgate.net The reaction with •OH radicals is considered a significant sink for methyl salicylate in the atmosphere. nih.gov

Reactions with other atmospheric oxidants also contribute to the degradation of salicylate esters. The reaction of methyl salicylate with ozone is initiated by cycloaddition to the C=C bond of the aromatic ring, forming a primary ozonide. researchgate.net While reactions with chlorine atoms are also possible, the reaction with •OH radicals is generally the most dominant atmospheric loss process for many volatile organic compounds. oup.commdpi.com

Interactive Table: Atmospheric Oxidation Data for this compound

| Oxidant | Rate Constant (cm³/molecule·s) | Estimated Atmospheric Half-life |

| OH Radical | 11.6 x 10⁻¹² | 1.4 days |

| Ozone (O₃) | Slower than OH radical | Not specified |

| Cl Radical | Faster than OH and O₃ | Not specified |

Phototransformation and Direct Photolysis in Environmental Media

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of salicylate esters from soil and water environments.

This compound is considered to be readily biodegradable. syskem.de Screening tests have shown that it can be significantly degraded by microbial action in both soil and surface waters. epa.gov For instance, in a five-day Biological Oxygen Demand (BOD) test, methyl salicylate showed 55-65% of the theoretical BOD. janusfiresystems.com Another study reported complete degradation by a microbial mixture after seven days of incubation. janusfiresystems.com This suggests that biodegradation is a significant fate process for methyl salicylate in the environment. janusfiresystems.com The degradation products of this process are generally less toxic than the parent compound. janusfiresystems.com

Microorganisms can utilize salicylate esters as a carbon and energy source. The initial step in the microbial metabolism of these esters is typically hydrolysis, carried out by esterase enzymes, to produce salicylic acid and the corresponding alcohol. mdpi.com For example, bacteria such as Pseudomonas aeruginosa and Burkholderia cepacia can hydrolyze salicylate esters like octyl salicylate and homosalate (B147027) to salicylic acid. mdpi.com

Following hydrolysis, the resulting salicylic acid can be further metabolized through various pathways. In many bacteria, salicylic acid is a precursor for the synthesis of siderophores, which are iron-chelating compounds. encyclopedia.pubnih.govresearchgate.net For instance, in some Pseudomonas species, salicylic acid is catabolized via the catechol or gentisate pathways. nih.govnih.gov These pathways involve the conversion of salicylic acid to intermediates like catechol or gentisate, which are then channeled into central metabolic pathways such as the beta-ketoadipate pathway. nih.govnih.gov

Biodegradation in Aqueous and Soil Environments

Environmental Distribution, Partitioning, and Fate Modeling of this compound

Due to a notable lack of direct experimental studies on the environmental fate of this compound, its distribution and persistence are primarily understood through validated predictive models. These Quantitative Structure-Activity Relationship (QSAR) models, such as the US Environmental Protection Agency's EPI Suite™, estimate a chemical's properties and environmental behavior based on its molecular structure. The presence of the large, lipophilic menthyl group in this compound (C₁₇H₂₄O₃) results in significantly different environmental characteristics compared to simpler analogues like Methyl Salicylate (C₈H₈O₃).

Table 1: Predicted Physicochemical Properties of this compound This table presents data derived from computational models and databases. Experimental values may vary.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 276.37 g/mol | Calculated |

| Boiling Point | 186-190 °C at 12 mmHg | Sigma-Aldrich |

| Water Solubility | 0.0275 mg/L | ALOGPS Prediction drugbank.com |

| logP (Octanol-Water Partition Coefficient) | 4.24 | ALOGPS Prediction drugbank.com |

| Vapor Pressure | 8.4 x 10⁻²¹ Pa at 25°C | EPI Suite™ Prediction mst.dk |

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gas phase and enters the atmosphere. A chemical's tendency to volatilize from water is described by its Henry's Law Constant, which is a function of its vapor pressure and water solubility.

For this compound, predictive models suggest an extremely low vapor pressure (8.4 x 10⁻²¹ Pa at 25°C) and very low water solubility (0.0275 mg/L). drugbank.commst.dk While the predicted vapor pressure appears unusually low and may be subject to high model uncertainty, the high boiling point (186-190 °C at reduced pressure) confirms a low volatility under ambient conditions.

Given these properties, this compound has a very low Henry's Law Constant, indicating that volatilization from water bodies is not a significant environmental fate process. Similarly, volatilization from soil surfaces is expected to be minimal. This is due to its low intrinsic volatility and its strong tendency to adsorb to soil particles, which is discussed in the following section. In contrast, the much smaller and more volatile Methyl Salicylate has a higher vapor pressure and is known to volatilize more readily from surfaces. alfa-chemistry.com

The mobility of a chemical in the subsurface environment is largely governed by its adsorption and desorption behavior in soil. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), which describes the ratio of a chemical distributed between the organic carbon in soil and the soil water. chemsafetypro.com A high Koc value indicates strong binding to soil and low mobility.

This compound's predicted octanol-water partition coefficient (logP or Log Kow) is high, with a value of 4.24, reflecting its lipophilic (fat-loving) nature. drugbank.com This high lipophilicity, driven by the large menthyl group, suggests a strong affinity for the organic matter fraction of soils and sediments.

Using standard QSAR equations to estimate Koc from logP, this compound is predicted to have a high Koc value. This implies that upon release to the environment, this compound will be strongly adsorbed by soil and sediment particles. ecetoc.org This strong binding has several consequences:

Low Mobility: The compound is unlikely to leach through the soil profile to contaminate groundwater.

Reduced Bioavailability: Adsorption to soil particles can decrease the concentration of the chemical dissolved in soil porewater, potentially reducing its uptake by plants and microorganisms.

Limited Runoff in Dissolved Phase: While the compound may be transported via erosion of contaminated soil particles, its transport in the dissolved phase during surface water runoff is expected to be limited.

The persistence of a chemical is its ability to resist degradation in the environment. The primary degradation pathways for organic compounds like this compound are biodegradation, hydrolysis, and photolysis.

Biodegradation: Predictive models suggest that this compound is not readily biodegradable. mst.dk The bulky, cyclic structure of the menthyl group can sterically hinder the access of microbial enzymes (esterases) that would typically break the ester bond. This makes it more resistant to microbial degradation compared to simpler salicylate esters like Methyl Salicylate, which is considered readily biodegradable. carlroth.com A Canadian government assessment of salicylates noted that wintergreen oil (primarily methyl salicylate) is expected to be persistent in water, sediment, and soil. canada.ca Given its greater structural complexity, this compound is also expected to be persistent in these compartments.

Hydrolysis: Like other esters, this compound can undergo hydrolysis (reaction with water) to form salicylic acid and menthol (B31143). However, its very low water solubility and strong adsorption to soil limit the extent to which it is available in the aqueous phase for this reaction to occur. Therefore, hydrolysis is not expected to be a rapid degradation pathway in the environment.

Atmospheric Oxidation: For the small fraction of this compound that might enter the atmosphere, the dominant degradation process would be reaction with photochemically produced hydroxyl (OH) radicals. Theoretical studies on the related Methyl Salicylate suggest its atmospheric lifetime is relatively short, on the order of days. rsc.orgresearchgate.net While a specific atmospheric half-life for this compound has not been calculated, it is expected to be susceptible to OH radical attack. However, due to its very low volatility, atmospheric degradation is not considered a primary removal mechanism from the environment as a whole.

Table 2: Predicted Environmental Fate and Persistence of this compound This table presents data derived from computational models and expert assessment based on chemical structure.

| Environmental Fate Parameter | Predicted Outcome | Justification |

|---|---|---|

| Volatilization from Water/Soil | Low | Low predicted vapor pressure and Henry's Law Constant. mst.dk |

| Mobility in Soil | Low | High predicted LogP and Koc value, indicating strong adsorption to soil organic matter. drugbank.com |

| Biodegradation | Not readily biodegradable; likely persistent | Predicted by EPI Suite™; the bulky menthyl group likely hinders enzymatic degradation. mst.dk |

| Atmospheric Lifetime | Short (for fraction in atmosphere) | Susceptible to OH radical attack, but not a dominant overall fate process due to low volatility. |

Biological and Ecological Signaling Roles of Salicylate Esters

Plant-Mediated Defense Mechanisms and Volatile Emission

Plants are not passive victims of their environment; they possess sophisticated defense systems that can be activated upon attack by pathogens or herbivores. Salicylate (B1505791) esters are key players in these defense mechanisms, acting as signals to coordinate responses both within a single plant and between neighboring plants.

Methyl Salicylate as a Volatile Plant Signaling Compound

Methyl salicylate (MeSA) is a volatile organic compound (VOC) that many plants produce in small amounts. wikipedia.org When a plant is under biotic stress, such as an infection or insect attack, the production of MeSA often increases significantly. wikipedia.orgoup.com This volatile nature allows MeSA to be released into the atmosphere, where it can act as an airborne signal. wikipedia.orgscitechdaily.com This signaling can occur within the same plant, alerting distant leaves to an initial localized attack, a process sometimes referred to as intra-plant communication. oup.com

The methylation of salicylic (B10762653) acid (SA) to form MeSA increases its ability to pass through cell membranes and become airborne, facilitating its role as a long-distance signal. oup.com This conversion is a critical step in the plant's ability to mount a systemic defense response.

Role in Systemic Acquired Resistance (SAR) Induction

Systemic Acquired Resistance (SAR) is a state of heightened, broad-spectrum immunity in plants that is triggered by a localized infection. scielo.org.cocabidigitallibrary.org This "whole-plant" resistance protects against subsequent attacks from a wide range of pathogens. scielo.org.co Salicylic acid is a central signaling molecule in the induction of SAR. cabidigitallibrary.orgnih.gov

Research has shown that MeSA is a crucial mobile signal for SAR. researchgate.netnih.gov In tobacco plants, for instance, MeSA is synthesized in the infected leaves and transported through the phloem to other parts of the plant. oup.comnih.govapsnet.org In the distal, uninfected tissues, MeSA is converted back into salicylic acid by methyl esterases. oup.comnih.gov This release of SA in the systemic tissues activates defense-related genes and establishes the SAR state. oup.comscielo.org.co While SA itself is essential for SAR, MeSA serves as the long-distance courier, enabling the signal to travel throughout the plant. frontiersin.orgnih.gov

The induction of SAR by salicylate derivatives is influenced by their chemical structure. Studies on various salicylate derivatives have shown that certain modifications can enhance or reduce their ability to induce resistance. For example, halogenation at specific positions on the salicylate ring can increase the induction of pathogenesis-related (PR) proteins, which are markers of SAR. acs.org

Biosynthetic Pathways and Regulation of Salicylate Levels in Plant Tissues

The production of salicylic acid in plants is a complex process with multiple pathways. The two primary routes for SA biosynthesis both begin with the precursor chorismate. frontiersin.orgmdpi.comtandfonline.com

The Isochorismate (ICS) Pathway: In many plant species, including the model organism Arabidopsis thaliana, the majority of SA is produced via isochorismate. researchgate.netmdpi.com This pathway involves the conversion of chorismate to isochorismate by isochorismate synthase (ICS) enzymes. researchgate.netmdpi.com

The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway, which has been recognized for a longer time, involves the conversion of phenylalanine to cinnamate, which is then further processed to produce SA. frontiersin.orgnih.govresearchgate.net The relative importance of the ICS and PAL pathways can vary between different plant species. frontiersin.orgnih.gov For example, the ICS pathway is dominant in Arabidopsis, while the PAL pathway may be more significant in rice. frontiersin.org

The regulation of SA levels is tightly controlled within the plant. When a plant detects a pathogen, the expression of genes involved in SA biosynthesis, such as ICS1, is often upregulated. oup.com The conversion of SA to MeSA is catalyzed by salicylic acid methyl transferase (SAMT) enzymes. oup.comresearchgate.net Conversely, enzymes like salicylic acid-binding protein 2 (SABP2), a methyl esterase, convert MeSA back to SA. researchgate.netnih.govresearchgate.net This dynamic interplay between synthesis, methylation, and demethylation allows the plant to precisely control the levels and location of these important signaling molecules. researchgate.netresearchgate.net

Occurrence and Metabolism in Microbial Systems

Salicylic acid and its derivatives, including methyl salicylate, are not exclusive to the plant kingdom; they are also produced by a variety of microorganisms such as bacteria and fungi. nih.govresearchgate.net In bacteria, salicylate biosynthesis is often associated with the production of siderophores, which are small molecules that chelate iron under iron-limited conditions. nih.govresearchgate.net While the biosynthetic pathways in microbes differ from those in plants, they share a common precursor, chorismate, which is derived from the shikimate pathway. nih.govresearchgate.net

Microbes have been harnessed for the production of these compounds. For instance, common laboratory strains of E. coli have been successfully engineered to produce volatile methyl salicylate by introducing genetic components from both microbes and plants. researchgate.netnih.gov This demonstrates the potential for using microbial cell factories to generate valuable aromatic compounds. researchgate.net

Methyl Salicylate in Fungi and Other Microbes

Methyl salicylate has been identified as a volatile organic compound (VOC) produced by several fungal and bacterial species. researchgate.netdiva-portal.org Its presence in the microbial world suggests diverse ecological roles, from communication to competition.

Research has shown that some fungi associated with the pine weevil, such as Mucor racemosus, Penicillium solitum, and Ophiostoma piceae, are capable of producing methyl salicylate. diva-portal.org In a different context, certain herbivore-induced plant volatiles, specifically methyl salicylate and menthol (B31143), were found to positively influence the growth and pathogenicity of entomopathogenic fungi like Lecanicillium lecanii. researchgate.net These findings suggest that fungi can utilize plant-emitted signals to their advantage. researchgate.net

Conversely, methyl salicylate exhibits significant antifungal properties against a range of pathogenic fungi. mdpi.com It has been shown to inhibit the mycelial growth of major postharvest pathogens, including Botrytis cinerea and Penicillium italicum. mdpi.com The compound is a volatile form of salicylic acid that is believed to increase the permeability of fungal membranes. mdpi.com This antifungal activity makes it a compound of interest for controlling postharvest decay in fruits and other foodstuffs. mdpi.comnih.gov

In bacteria, while many species synthesize salicylic acid, the production of its methylated form, MeSA, is also noted. nih.gov In one study, an Ames assay using Salmonella typhimurium and a DNA damage evaluation in Bacillus subtilis were conducted to assess methyl salicylate, though no significant mutagenic potential was found at the tested concentrations. epa.gov

Table 2: Examples of Microbial Interaction with Methyl Salicylate

| Microbe | Interaction Type | Observed Effect |

| Mucor racemosus | Production | Produces MeSA as a volatile organic compound. diva-portal.org |

| Penicillium solitum | Production | Produces MeSA as a volatile organic compound. diva-portal.org |

| Ophiostoma piceae | Production | Produces MeSA as a volatile organic compound. diva-portal.org |

| Lecanicillium lecanii | Response | MeSA enhances germination, sporulation, and pathogenicity. researchgate.net |

| Botrytis cinerea | Inhibition | MeSA inhibits mycelial growth. mdpi.com |

| Penicillium italicum | Inhibition | MeSA inhibits mycelial growth. mdpi.com |

| Escherichia coli | Engineered Production | Can be genetically engineered to produce volatile MeSA. researchgate.netnih.gov |

| Bacillus subtilis | Tested Response | Used in DNA damage assays with MeSA. epa.gov |

Q & A

Q. What experimental methods are recommended for synthesizing menthyl salicylate with high purity and yield?

this compound is typically synthesized via esterification of salicylic acid with menthol using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key methodological considerations include:

- Catalyst selection : Acid catalysts may require neutralization steps, while lipases (e.g., immobilized Candida antarctica lipase B) offer greener alternatives but may demand optimized reaction conditions (temperature, solvent) .

- Purity control : Post-synthesis purification via fractional distillation or column chromatography is critical to remove unreacted menthol and byproducts. Analytical techniques like <sup>1</sup>H/<sup>13</sup>C NMR and HPLC should confirm structural integrity and purity (>95%) .

Q. How can researchers characterize the physicochemical stability of this compound under varying environmental conditions?

Stability studies should assess degradation kinetics under stressors:

- Thermal stability : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via UV-Vis spectroscopy (λ~300 nm for salicylate absorption) .

- Photostability : Expose samples to UV light (UVA/UVB) and quantify photodegradation products (e.g., menthol or salicylic acid) using GC-MS or LC-MS .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological samples)?

- Chromatographic methods : Reverse-phase HPLC with UV detection (C18 column, mobile phase: acetonitrile/water) achieves sensitivity ≥0.1 µg/mL .

- Mass spectrometry : LC-ESI-MS/MS in MRM mode enhances specificity for pharmacokinetic studies, with LOQ ≤10 ng/mL .

Advanced Research Questions

Q. How do discrepancies arise between in vitro and in vivo data on this compound’s permeability and bioavailability?

Contradictions often stem from:

- Model limitations : In vitro Franz cell assays (using synthetic membranes) may overestimate permeability compared to ex vivo human skin models .

- Metabolic factors : Hepatic first-pass metabolism (e.g., ester hydrolysis) reduces systemic bioavailability, necessitating in vivo PK studies in rodents with bile-duct cannulation to capture enterohepatic recirculation .

Q. What computational strategies can predict this compound’s interactions with biological targets (e.g., COX enzymes)?

- Molecular docking : Use AutoDock Vina to simulate binding affinities to COX-1/COX-2 active sites, prioritizing poses with lowest Gibbs free energy (ΔG). Validate with MD simulations (e.g., GROMACS) to assess stability .

- QSAR modeling : Correlate structural descriptors (logP, polar surface area) with anti-inflammatory activity using partial least squares regression .

Q. How can researchers resolve conflicting data on this compound’s photoprotective efficacy across studies?

- Standardized protocols : Adopt ISO 24444:2019 guidelines for SPF testing, controlling variables like light source intensity and skin type .

- Synergistic effects : Evaluate combinations with UV filters (e.g., avobenzone) to address wavelength-dependent efficacy gaps, using diffuse reflectance spectroscopy .

Q. What experimental designs are optimal for assessing this compound’s cytotoxicity in dermal applications?

- In vitro models : Use 3D human epidermal equivalents (EpiDerm™) for tiered testing: MTT assays (IC50), followed by cytokine profiling (IL-1α, IL-6) to assess irritation potential .

- Omics integration : Combine RNA-seq and metabolomics to identify pathways affected by chronic exposure (e.g., oxidative stress response) .

Methodological Best Practices

- Reproducibility : Document synthesis and characterization steps in line with the Beilstein Journal’s guidelines, including raw data (e.g., NMR spectra) as supplementary material .

- Data interpretation : Address contradictory findings by conducting sensitivity analyses (e.g., bootstrap resampling) and reporting effect sizes with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.